

# molecular structure of 2,4-dichloro-5-isobutoxyphenylboronic acid

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## Compound of Interest

Compound Name:	2,4-Dichloro-5-isobutoxyphenylboronic acid
Cat. No.:	B593919

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## Technical Guide: 2,4-dichloro-5-isobutoxyphenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**2,4-dichloro-5-isobutoxyphenylboronic acid** is a substituted arylboronic acid of interest in medicinal chemistry and drug discovery. Its structural features, including the dichlorinated phenyl ring and the boronic acid moiety, suggest potential applications as a building block in the synthesis of complex organic molecules and as a pharmacologically active agent. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, a detailed plausible synthesis protocol, and predicted spectroscopic data. Furthermore, it explores potential applications in drug development based on the known biological activities of structurally related compounds.

## Molecular Structure and Properties

**2,4-dichloro-5-isobutoxyphenylboronic acid** possesses a central benzene ring substituted with two chlorine atoms, an isobutoxy group, and a boronic acid functional group. The presence of the electron-withdrawing chlorine atoms and the boronic acid group, capable of forming

reversible covalent bonds with diols, makes this molecule a versatile tool in chemical synthesis and a candidate for biological activity.

Table 1: Physicochemical Properties of **2,4-dichloro-5-isobutoxyphenylboronic acid**

Property	Value	Reference
CAS Number	1256346-46-9	<a href="#">[1]</a>
Molecular Formula	C <sub>10</sub> H <sub>13</sub> BCl <sub>2</sub> O <sub>3</sub>	<a href="#">[1]</a>
Molecular Weight	262.93 g/mol	<a href="#">[1]</a>
Predicted LogP	3.5	(Predicted)
Predicted pKa	8.5	(Predicted)

## Synthesis Protocol

A specific, detailed experimental protocol for the synthesis of **2,4-dichloro-5-isobutoxyphenylboronic acid** is not readily available in the public domain. However, based on established methods for the synthesis of substituted arylboronic acids and related compounds, a plausible synthetic route can be proposed. The following protocol is adapted from the synthesis of structurally similar compounds and represents a viable method for laboratory-scale preparation.

### Proposed Synthetic Pathway:

The synthesis can be envisioned as a multi-step process starting from a commercially available dichlorinated phenol.

## Proposed Synthesis of 2,4-dichloro-5-isobutoxyphenylboronic acid

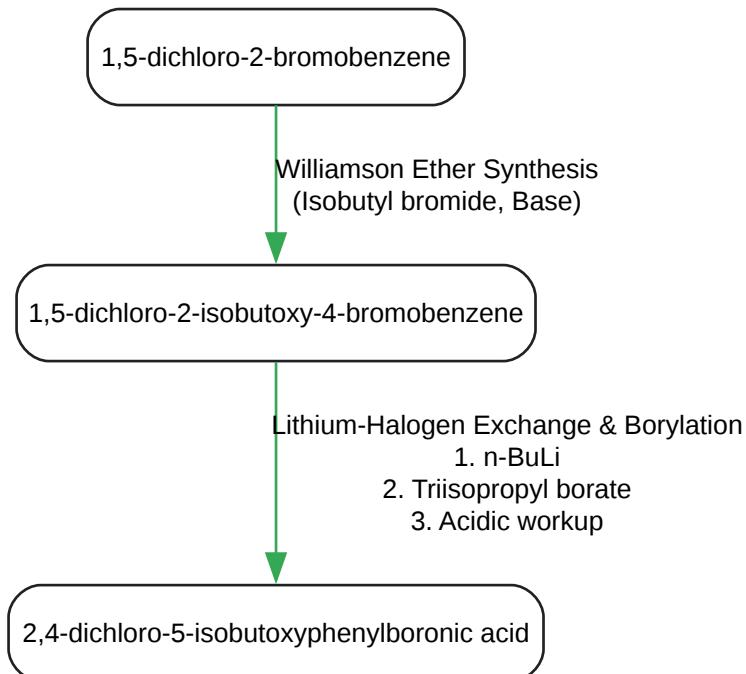
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Figure 1: Proposed synthetic pathway for **2,4-dichloro-5-isobutoxyphenylboronic acid**.

#### Experimental Protocol:

##### Step 1: Synthesis of 1,5-dichloro-2-isobutoxy-4-bromobenzene

- To a solution of 1,5-dichloro-2-bromophenol (1.0 eq) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a base such as potassium carbonate (K<sub>2</sub>CO<sub>3</sub>, 1.5 eq).
- Stir the mixture at room temperature for 30 minutes.
- Add isobutyl bromide (1.2 eq) to the reaction mixture.
- Heat the reaction to 80 °C and monitor the progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction to room temperature and pour it into water.
- Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield 1,5-dichloro-2-isobutoxy-4-bromobenzene.

#### Step 2: Synthesis of **2,4-dichloro-5-isobutoxyphenylboronic acid**

- Dissolve 1,5-dichloro-2-isobutoxy-4-bromobenzene (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).
- Cool the solution to -78 °C in a dry ice/acetone bath.
- Slowly add n-butyllithium (n-BuLi, 1.1 eq) dropwise, maintaining the temperature below -70 °C.
- Stir the reaction mixture at -78 °C for 1 hour.
- Add triisopropyl borate (1.2 eq) dropwise to the solution, again keeping the temperature below -70 °C.
- After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
- Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.
- Extract the product with ethyl acetate.
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- The crude boronic acid can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography.

## Spectroscopic Data (Predicted)

Experimentally determined spectroscopic data for **2,4-dichloro-5-isobutoxyphenylboronic acid** is not currently available. The following table presents predicted data based on the analysis of structurally similar compounds.

Table 2: Predicted Spectroscopic Data for **2,4-dichloro-5-isobutoxyphenylboronic acid**

Technique	Predicted Peaks/Signals
<sup>1</sup> H NMR	$\delta$ (ppm): ~7.5 (s, 1H, Ar-H), ~7.2 (s, 1H, Ar-H), ~3.8 (d, 2H, -OCH <sub>2</sub> -), ~2.1 (m, 1H, -CH-), ~1.0 (d, 6H, -CH(CH <sub>3</sub> ) <sub>2</sub> )
<sup>13</sup> C NMR	$\delta$ (ppm): ~155 (C-O), ~135 (C-B), ~132 (C-Cl), ~130 (C-Cl), ~118 (Ar-CH), ~115 (Ar-CH), ~75 (-OCH <sub>2</sub> -), ~29 (-CH-), ~19 (-CH <sub>3</sub> )
IR (cm <sup>-1</sup> )	~3400-3200 (O-H stretch, broad), ~2960 (C-H stretch, alkyl), ~1600, ~1470 (C=C stretch, aromatic), ~1350 (B-O stretch), ~1100 (C-O stretch), ~820 (C-Cl stretch)
Mass Spec (m/z)	[M-H] <sup>-</sup> : 261.0, [M+H] <sup>+</sup> : 263.0

## Potential Applications in Drug Development

While specific biological studies on **2,4-dichloro-5-isobutoxyphenylboronic acid** are not yet published, the broader class of phenylboronic acid derivatives has shown significant promise in medicinal chemistry.

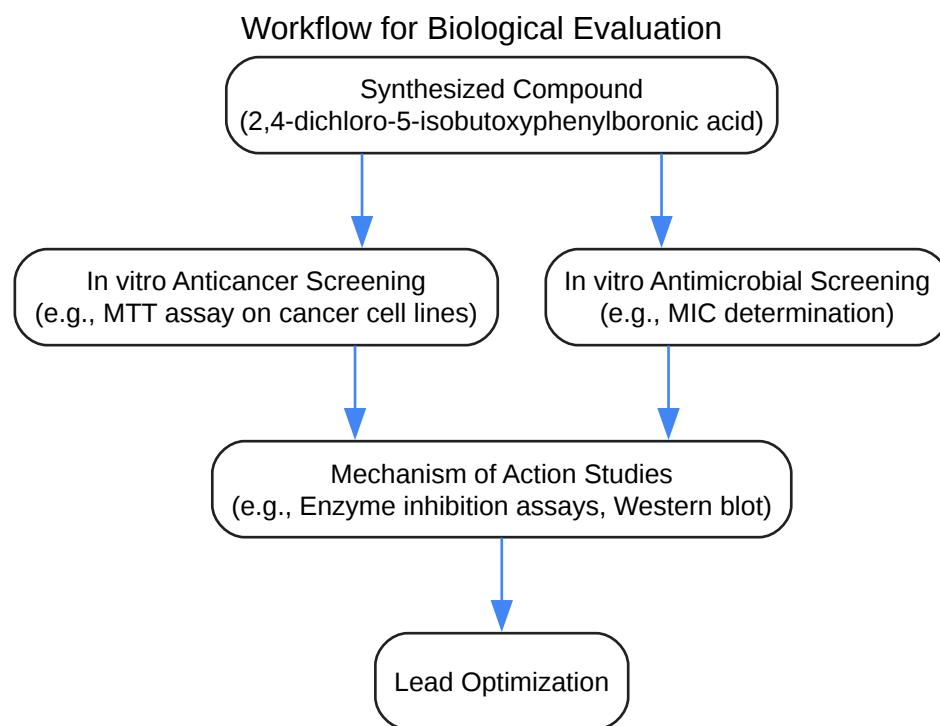
**Anticancer Activity:** Substituted phenylboronic acids have been investigated for their anticancer properties. The boronic acid moiety can interact with and inhibit the activity of various enzymes, including proteasomes, which are crucial for cancer cell survival. The dichlorinated phenyl ring may enhance the lipophilicity and cell permeability of the compound, potentially leading to improved cytotoxic effects against cancer cell lines.

**Antimicrobial Activity:** Halogenated phenylboronic acids have demonstrated antibacterial and antifungal activities. The presence of chlorine atoms on the phenyl ring can contribute to the

antimicrobial efficacy of the molecule. Therefore, **2,4-dichloro-5-isobutoxyphenylboronic acid** could be a candidate for the development of new antimicrobial agents.

**Signaling Pathway Modulation:** Phenylboronic acids are known to interact with signaling pathways involved in cell growth, proliferation, and apoptosis. For instance, they can modulate the activity of kinases and other enzymes that play a critical role in cancer progression. The specific substitution pattern of **2,4-dichloro-5-isobutoxyphenylboronic acid** may confer selectivity towards particular cellular targets.

**Experimental Workflow for Biological Evaluation:**



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Figure 2: A logical workflow for the biological evaluation of **2,4-dichloro-5-isobutoxyphenylboronic acid**.

## Conclusion

**2,4-dichloro-5-isobutoxyphenylboronic acid** is a molecule with significant potential for applications in drug discovery and organic synthesis. While detailed experimental data is currently limited, this guide provides a solid foundation for researchers by outlining its key

properties, a plausible and detailed synthetic protocol, and predicted spectroscopic characteristics. The exploration of its potential biological activities, particularly in the areas of oncology and infectious diseases, warrants further investigation. The methodologies and data presented herein are intended to facilitate future research and development efforts centered on this promising compound.

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## References

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- To cite this document: BenchChem. [molecular structure of 2,4-dichloro-5-isobutoxyphenylboronic acid]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b593919#molecular-structure-of-2-4-dichloro-5-isobutoxyphenylboronic-acid>

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